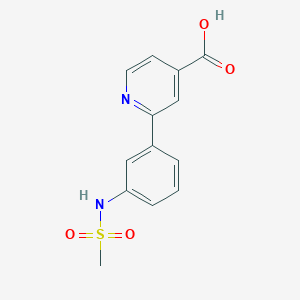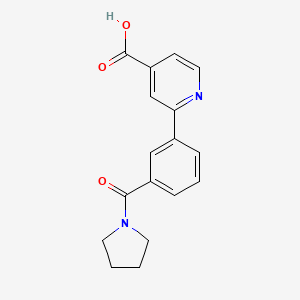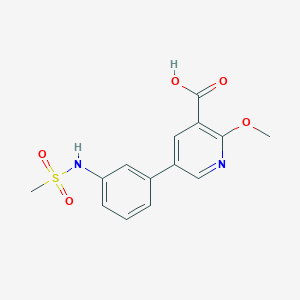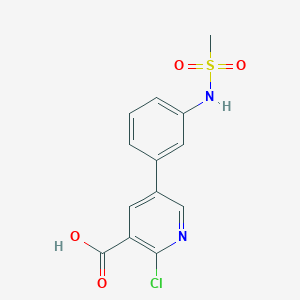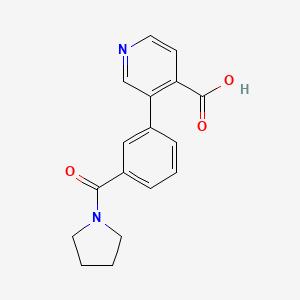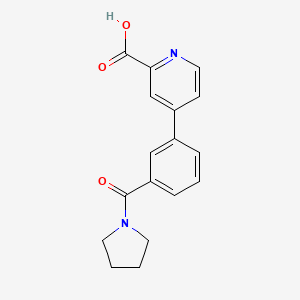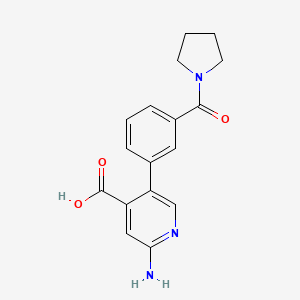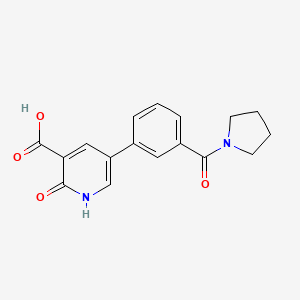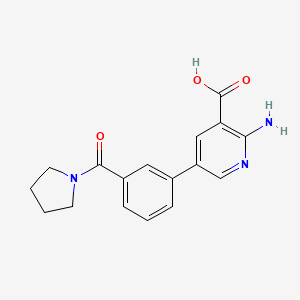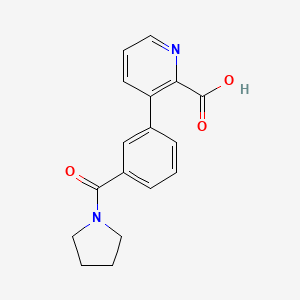
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid (3-PCPA) is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a molecular formula of C14H14N2O4 and a molecular weight of 266.27 g/mol. 3-PCPA is a potent inhibitor of the enzyme acetylcholinesterase (AChE) which is responsible for the hydrolysis of the neurotransmitter acetylcholine. 3-PCPA has been studied extensively for its potential therapeutic applications in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.
Mecanismo De Acción
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine. 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% binds to the active site of AChE and inhibits its activity, resulting in increased levels of acetylcholine in the brain. This increased level of acetylcholine is thought to be responsible for the therapeutic effects of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.
Biochemical and Physiological Effects
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects. In particular, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to increase levels of acetylcholine in the brain, which is thought to be responsible for its therapeutic effects in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. In addition, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to have neuroprotective effects in animal models of Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a relatively stable compound and has a high yield when synthesized by the condensation reaction of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with picolinic acid. This makes it an ideal compound for use in laboratory experiments. However, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a potent inhibitor of AChE and thus should be used with caution in experiments involving the enzyme.
Direcciones Futuras
Future research on 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could focus on its potential therapeutic applications in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. In particular, further research could focus on the mechanisms of action of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% and its effects on acetylcholine levels in the brain. In addition, further research could focus on the safety and efficacy of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% in clinical trials. Finally, further research could focus on the development of new synthesis methods for 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% and its derivatives.
Métodos De Síntesis
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been synthesized in a variety of ways. The most common method is by condensation of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with picolinic acid. This reaction is catalyzed by a base such as sodium hydroxide and proceeds with a yield of 95%. Other methods of synthesis include the reaction of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with a pyridine derivative such as pyridine-2-carboxylic acid and the reaction of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with a pyridine derivative such as pyridine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been studied extensively in the scientific literature for its potential therapeutic applications in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. In particular, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been studied for its ability to inhibit AChE and thus increase levels of acetylcholine in the brain. Studies have demonstrated that 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a potent inhibitor of AChE, with an IC50 of 0.7 μM. In addition, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to have neuroprotective effects in animal models of Alzheimer’s disease and Parkinson’s disease.
Propiedades
IUPAC Name |
3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-9-1-2-10-19)13-6-3-5-12(11-13)14-7-4-8-18-15(14)17(21)22/h3-8,11H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJZSWNHNCIPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

